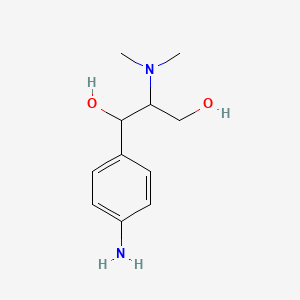
1-Azido-2-brom-4-(Trifluormethoxy)benzol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Azido-2-bromo-4-(trifluoromethoxy)benzene is an organic compound with significant interest in various fields of scientific research. It is characterized by the presence of an azido group, a bromo substituent, and a trifluoromethoxy group attached to a benzene ring. This unique combination of functional groups imparts distinct chemical properties and reactivity to the compound.
Wissenschaftliche Forschungsanwendungen
1-Azido-2-bromo-4-(trifluoromethoxy)benzene has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as an intermediate in various chemical reactions.
Biology: Employed in the study of biological systems, particularly in the development of bioorthogonal chemistry techniques.
Medicine: Investigated for potential use in drug discovery and development, particularly in the design of novel pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Azido-2-bromo-4-(trifluoromethoxy)benzene can be synthesized through multiple synthetic routes. One common method involves the reaction of 1-bromo-2-nitro-4-(trifluoromethoxy)benzene with sodium azide in the presence of a suitable solvent and catalyst. The reaction typically occurs under mild conditions, such as room temperature or slightly elevated temperatures, to ensure the efficient formation of the azido group .
Industrial Production Methods: Industrial production of 1-azido-2-bromo-4-(trifluoromethoxy)benzene may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to meet industrial standards .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Azido-2-bromo-4-(trifluoromethoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromo substituent can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The trifluoromethoxy group can undergo oxidative cleavage under strong oxidizing conditions.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide, amines, or thiols in polar solvents.
Reduction: Hydrogen gas with palladium catalyst or other reducing agents.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed:
Substitution: Formation of substituted benzene derivatives.
Reduction: Formation of 1-amino-2-bromo-4-(trifluoromethoxy)benzene.
Oxidation: Formation of oxidized benzene derivatives.
Wirkmechanismus
The mechanism of action of 1-azido-2-bromo-4-(trifluoromethoxy)benzene involves its reactivity with various molecular targets. The azido group can participate in click chemistry reactions, forming stable triazole linkages with alkynes. The bromo substituent can undergo nucleophilic substitution, while the trifluoromethoxy group can influence the compound’s electronic properties and reactivity .
Vergleich Mit ähnlichen Verbindungen
- 1-Azido-4-(trifluoromethyl)benzene
- 1-Bromo-4-(trifluoromethoxy)benzene
- 1-Azido-2-bromo-4-(methoxy)benzene
Uniqueness: 1-Azido-2-bromo-4-(trifluoromethoxy)benzene is unique due to the presence of both azido and bromo substituents along with the trifluoromethoxy group. This combination imparts distinct reactivity and properties, making it valuable for specific applications in synthetic chemistry and materials science.
Eigenschaften
IUPAC Name |
1-azido-2-bromo-4-(trifluoromethoxy)benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrF3N3O/c8-5-3-4(15-7(9,10)11)1-2-6(5)13-14-12/h1-3H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKRATENNCARFCX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC(F)(F)F)Br)N=[N+]=[N-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrF3N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.02 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-benzyl-4-isopropyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2395734.png)

![6-chloro-4-((3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2395738.png)
![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide](/img/structure/B2395742.png)
![Methyl 7-(4-chlorophenyl)-5-methyl-2-(methylsulfanyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2395743.png)


![2-(4-CHLOROPHENYL)-N-[4,6-DIMETHYL-2-(PYRROLIDIN-1-YL)PYRIMIDIN-5-YL]ACETAMIDE](/img/structure/B2395748.png)
![N-(2-chloro-4-methylphenyl)-2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/new.no-structure.jpg)

![(NE)-N-[(1,4-dimethylimidazol-2-yl)methylidene]hydroxylamine](/img/structure/B2395751.png)
